1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine
CAS No.:
Cat. No.: VC15856514
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3 |
|---|---|
| Molecular Weight | 219.33 g/mol |
| IUPAC Name | 1-[[4-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C13H21N3/c1-15(2)13-5-3-11(4-6-13)9-16-8-7-12(14)10-16/h3-6,12H,7-10,14H2,1-2H3 |
| Standard InChI Key | IBZNDVIRLXAXIZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)CN2CCC(C2)N |
Introduction
Structural Characterization
Molecular Architecture
The compound features a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) substituted at the 3-position with an amine group (-NH2). The 1-position of the pyrrolidine is functionalized with a benzyl group [(4-(dimethylamino)phenyl)methyl], where the aromatic ring carries a dimethylamino (-N(CH3)2) substituent at the para position. This arrangement confers both lipophilic (aromatic ring) and hydrophilic (amine groups) regions, influencing its solubility and interaction profiles.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-[[4-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine | |
| Molecular Formula | C13H21N3 | |
| Molecular Weight | 219.33 g/mol | |
| SMILES | CN(C)C1=CC=C(C=C1)CN2CCC(C2)N | |
| InChI Key | IBZNDVIRLXAXIZ-UHFFFAOYSA-N |
Synthetic Routes
Reductive Amination Approach
A plausible synthesis involves reductive amination between 4-(dimethylamino)benzaldehyde and pyrrolidin-3-amine. This method, analogous to the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine , proceeds via imine formation followed by sodium borohydride reduction:
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Imine Formation: Condensation of 4-(dimethylamino)benzaldehyde with pyrrolidin-3-amine in ethanol at 30°C.
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Reduction: Treatment with NaBH4 (3 equivalents) for 16 hours to yield the secondary amine .
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Workup: Acid-base extraction and crystallization from ethanol/HCl to isolate the product as a hydrochloride salt .
Table 2: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 30°C | |
| Reducing Agent | NaBH4 (3 eq) | |
| Reaction Time | 16 hours | |
| Solvent System | Ethanol/H2O | |
| Yield | ~70% (analogous route) |
Alternative Pathway: Alkylation Strategy
Physicochemical Properties
Acid-Base Behavior
The compound contains two basic sites:
These values suggest high water solubility under acidic conditions (pH < 4) where both amines are protonated. At physiological pH (7.4), the compound exists predominantly in its monocationic form.
Solubility and Lipophilicity
Experimental solubility data remains unpublished, but computational estimates using the ALOGPS algorithm predict:
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logP: 1.8 ± 0.3 (moderate lipophilicity)
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Water Solubility: 12.4 mg/mL (25°C, protonated form)
The balance between aromatic lipophilicity and amine hydrophilicity makes this compound suitable for both aqueous and organic reaction media.
Biological Activity and Applications
CNS Drug Intermediate
The dimethylamino group, a common pharmacophore in CNS agents, suggests potential use in antidepressant or antipsychotic drug synthesis. Related compounds like (3S)-(-)-3-(dimethylamino)pyrrolidine serve as intermediates in bafutinib (a kinase inhibitor) synthesis , highlighting this scaffold's versatility.
Antimicrobial Applications
Quaternary ammonium derivatives of pyrrolidine amines exhibit bactericidal properties. While direct evidence is lacking for this compound, structural similarity to membrane-disrupting agents implies possible activity against Gram-positive pathogens following chemical modification.
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